3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
3-cyclopentyloxy-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12-6-8(10)9(11-12)13-7-4-2-3-5-7;/h6-7H,2-5,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDBDQLTUKSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2CCCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431966-45-8 | |
| Record name | 1H-Pyrazol-4-amine, 3-(cyclopentyloxy)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431966-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound. For instance, the reaction between hydrazine hydrate and ethyl acetoacetate can yield 1-methyl-1H-pyrazol-4-amine.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions. This involves reacting the pyrazole derivative with cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the cyclopentyloxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound, potentially with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H18N4O
- Molecular Weight : Approximately 218.30 g/mol
- Solubility : Enhanced solubility in aqueous solutions due to its hydrochloride form, which is beneficial for pharmaceutical applications.
Pharmaceutical Applications
The compound has garnered attention in the pharmaceutical industry for its potential as a lead compound in drug development. Its applications include:
- Anticancer Activity : Preliminary studies suggest that 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and proliferation. Research indicates that compounds with similar structures can target the Spleen Tyrosine Kinase (Syk), which is implicated in various malignancies including B-cell lymphomas and leukemias .
- Anti-inflammatory Effects : As an inhibitor of Syk, this compound may also have applications in treating inflammatory diseases. Syk plays a crucial role in immune cell signaling, thus targeting it could lead to novel therapies for conditions such as rheumatoid arthritis and asthma .
- Biological Activity : The compound's interaction with biological targets suggests potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vitro Studies : Research indicates that this compound can inhibit Syk activity in cell lines derived from B-cell lymphomas, demonstrating potential as an anticancer agent .
- Animal Models : In vivo studies are necessary to establish the therapeutic window and pharmacokinetics of the compound, which could provide insights into dosage and administration routes for future clinical trials.
- Safety Assessments : Toxicological studies are essential to ascertain the safety profile of the compound, focusing on potential irritant effects and long-term exposure outcomes.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride would depend on its specific interactions with biological targets. Generally, pyrazole derivatives can act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces or within cells to modulate their activity.
Pathway Interference: Affecting various biochemical pathways by altering the activity of key proteins or enzymes.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Biological Activity
3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, a compound with the CAS number 1431966-45-8, is a derivative of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a cyclopentyloxy group and a methyl group at specific positions. Its molecular formula is CHClNO, and it is classified as a hydrochloride salt. The unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine have shown efficacy against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA).
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MSSA | 0.125 mg/mL |
| Compound B | E. coli | 8 mg/mL |
| 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine | TBD | TBD |
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Research has shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, one study found that a closely related compound exhibited an IC value in the low micromolar range against various cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound C | NCI-H23 (Lung) | 0.08 - 12.07 |
| Compound D | HCT-15 (Colon) | TBD |
| 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine | TBD | TBD |
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Pyrazole derivatives have been shown to modulate inflammatory pathways effectively. For instance, one study highlighted the ability of certain pyrazoles to reduce microglial activation in models of neuroinflammation.
Case Study: Neuroinflammation
In vivo studies demonstrated that a specific pyrazole derivative reduced astrocyte proliferation and microglial activation in LPS-injected mice, suggesting potential therapeutic applications for neurodegenerative diseases.
The biological activities of 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine are attributed to its ability to interact with various biological targets:
- Antimicrobial Action : Inhibition of DNA gyrase and topoisomerase IV.
- Anticancer Mechanism : Disruption of tubulin polymerization.
- Anti-inflammatory Effects : Modulation of cytokine release and reduction of oxidative stress.
Q & A
Q. Basic
- 1H/13C NMR : Confirms cyclopentyloxy group integration (δ ~4.5–5.0 ppm for OCH2) and methylpyrazole protons.
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹).
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]+ for the free base).
- HPLC : Assesses purity using reverse-phase C18 columns and UV detection .
How can researchers optimize low yields caused by amine degradation during synthesis?
Q. Advanced
- Excess Amine : Use 2–3 equivalents of 1-methyl-1H-pyrazol-4-amine to counteract degradation during condensation .
- Inert Conditions : Conduct reactions under nitrogen/argon to minimize oxidation.
- Catalyst Screening : Optimize copper(I) bromide (0.1–0.5 mol%) to enhance coupling efficiency .
- Progress Monitoring : Employ TLC or LC-MS to identify degradation by-products early .
How should discrepancies in NMR data be resolved post-synthesis?
Q. Advanced
- 2D NMR (COSY/HSQC) : Assign ambiguous peaks, particularly for cyclopentyloxy protons, which may exhibit complex splitting due to ring puckering .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(trifluoromethyl)pyrazole derivatives) to validate shifts .
- Crystallography : If available, single-crystal X-ray diffraction resolves stereochemical ambiguities .
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Q. Advanced
- Analog Synthesis : Modify the cyclopentyloxy group (e.g., cyclohexyloxy, benzyloxy) and assess bioactivity in target assays (e.g., PDE4 inhibition) .
- Docking Studies : Use computational models (e.g., AutoDock) to predict binding interactions with enzymes or receptors.
- Pharmacophore Mapping : Correlate substituent electronegativity or steric bulk with activity trends .
What are the stability considerations for long-term storage of this compound?
Q. Advanced
- Temperature : Store at –20°C under inert gas to prevent hydrolysis of the cyclopentyloxy group.
- Light Sensitivity : Use amber vials to avoid photodegradation, as pyrazole amines are prone to UV-induced decomposition .
- Purity Monitoring : Reassay via HPLC every 6 months; repurify if purity drops below 95% .
How can large-scale synthesis challenges be addressed for this compound?
Q. Advanced
- Solvent Selection : Replace DMSO with recyclable solvents (e.g., acetonitrile) to reduce waste .
- Catalyst Recovery : Immobilize copper catalysts on silica to facilitate reuse and lower costs .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
What methodologies are recommended for analyzing potential biological targets of this compound?
Q. Advanced
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cellular Assays : Use CRISPR-Cas9 gene editing to knockout suspected targets (e.g., PDE4B) and validate mechanism .
- Metabolomics : Track metabolite changes via LC-MS to infer pathway modulation .
How can researchers address solubility issues in biological assays?
Q. Advanced
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
- Salt Formation : Explore alternative counterions (e.g., sulfate, citrate) to improve pharmacokinetic properties .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to increase bioavailability .
What are the best practices for validating synthetic intermediates?
Q. Advanced
- Intermediate Trapping : Isolate and characterize transient species (e.g., imine intermediates) via HRMS .
- Isotopic Labeling : Use 13C-labeled precursors to track reaction pathways via NMR .
- DFT Calculations : Model reaction energetics (e.g., Gibbs free energy) to predict feasible intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
